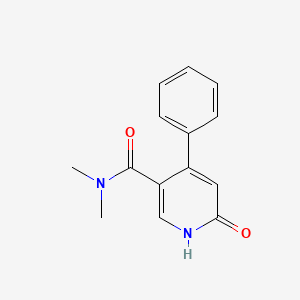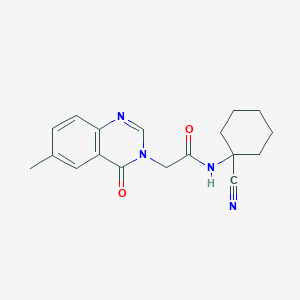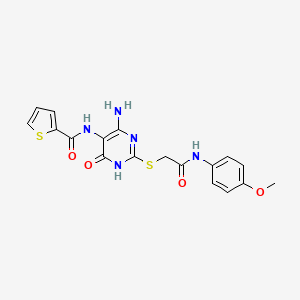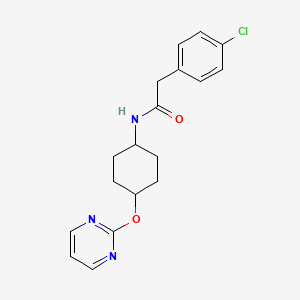![molecular formula C15H14N4O3S B2561139 3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251630-51-9](/img/structure/B2561139.png)
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a chemical compound with the molecular formula C15H14N4O3S . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C15H14N4O3S . It’s important to note that the structure of a compound can greatly influence its properties and reactivity.Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.36. More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Synthesis
A study by Fonari and colleagues highlights the synthesis of novel pyrimidine derivatives, exploring their potential as ligands for co-crystallization with crown ethers to form supramolecular assemblies. The research demonstrates the ability of these compounds to engage in extensive hydrogen-bonding intermolecular interactions, leading to the formation of two- and three-dimensional networks (Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, Edward V., & Yavolovskii, A. А., 2004).
Biological Activities and Antimicrobial Properties
Research into the biological properties of isothiazolopyrimidine derivatives by Machoń et al. discusses the synthesis and evaluation of these compounds, noting their strong activity against various cancer lines, including L-1210 leukemia and Sa-180 sarcoma. This study underscores the compound's relevance in the development of new anticancer agents (Machoń, Z., Wieczorek, J., & Mordarski, M., 1987).
Supramolecular Chemistry
Maldonado and colleagues describe the synthesis of zinc(II) polymers utilizing a derivative of the compound as a ligand, showcasing its versatility in forming supramolecular structures through coordination chemistry. This work provides insights into the design of metal-organic frameworks and their potential applications (Maldonado, C., Quirós, M., & Salas, J. M., 2011).
Antiviral Research
Revankar et al. synthesized and tested derivatives of thiazolo[4,5-d]pyrimidine for antiviral activity, particularly against human cytomegalovirus (HCMV). This study identifies specific derivatives with significant in vitro activity, opening avenues for the development of new antiviral drugs (Revankar, GR, Ojwang, J., Mustain, S., Rando, R., De Clercq, E., Huffman, J., Drach, J., Sommadossi, J., & Lewis, AF, 1998).
Green Chemistry Approaches
Karami and colleagues developed an environmentally friendly synthesis method for pyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones, showcasing the compound's relevance in promoting green chemistry principles. This research emphasizes the importance of developing sustainable and less hazardous chemical synthesis methods (Karami, B., Farahi, Mahnaz, & Banaki, Zohreh, 2015).
Eigenschaften
IUPAC Name |
6-(oxolan-2-ylmethyl)-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-14-13-12(11(18-23-13)10-5-1-2-6-16-10)17-15(21)19(14)8-9-4-3-7-22-9/h1-2,5-6,9H,3-4,7-8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODKOUCUHBZFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-pyridyl)-6-(tetrahydro-2-furanylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Hexyl-3,4,7,9-tetramethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2561068.png)
![2-(2,4-dichlorophenyl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2561069.png)



![2-amino-3-(4-ethoxybenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2561073.png)
![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2561075.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561077.png)